Fmoc-N-Me-Phe-OH

Catalog No.
S1768285
CAS No.
77128-73-5
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Phe-OH

CAS Number

77128-73-5

Product Name

Fmoc-N-Me-Phe-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1

InChI Key

GBROUWPNYVBLFO-QHCPKHFHSA-N

SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

77128-73-5;Fmoc-N-Me-Phe-OH;Fmoc-N-methyl-L-phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoicacid;ST51016068;Fmoc-L-MePhe-OH;AmbotzFAA1403;AC1LJQPI;AC1Q3VRE;47598_ALDRICH;SCHEMBL120595;TMA017;47598_FLUKA;CTK7I3109;Fmoc-N-a-methyl-L-Phenylalanine;MolPort-003-934-203;ZINC4521502;FMOC--METHYL-L-PHENYLALANINE;Fmoc-N-alpha-methyl-L-Phenylalanine;AKOS015837150;AKOS015908459;CF-1297;AJ-51421;AK-44762;AM808172

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

Fmoc-D-Phe is a crucial building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and proteins in a controlled laboratory setting. Fmoc-D-Phe, with its Fmoc (Fluorenylmethoxycarbonyl) protecting group, allows for the stepwise addition of amino acids to a growing peptide chain while ensuring proper protection of other reactive sites. This enables the creation of complex peptide structures with desired functionalities [].

Here, the Fmoc group acts as a temporary protecting group for the amino group of D-Phe. It can be selectively removed under mild conditions, allowing for the subsequent coupling of the next amino acid in the peptide sequence [].

Investigating Protein-Protein Interactions

Fmoc-D-Phe can be used as a tool to study protein-protein interactions (PPIs). By incorporating Fmoc-D-Phe residues into specific positions of a protein, researchers can probe the role of chirality (handedness) in protein binding events []. The altered side chain of D-Phe compared to its L-enantiomer (L-Phenylalanine) can affect how the protein interacts with other molecules, providing valuable insights into the structural basis of PPIs [].

Fmoc-N-Methyl-Phenylalanine-Hydroxyl (Fmoc-N-Me-Phe-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a methylene group attached to the nitrogen atom of the amino group. The compound is commonly used in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective deprotection during the synthesis process. Its chemical formula is C25H23NO4C_{25}H_{23}NO_4 and it has a molecular weight of 401.46 g/mol. This compound is notable for its role in enhancing the stability and solubility of peptides, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

There is no known information regarding a specific mechanism of action for this compound.

  • Potential for irritation upon skin contact [].
  • May be harmful if inhaled or ingested [].
  • Standard laboratory safety practices should be followed when handling this compound.
Typical of amino acids, including:

  • Peptide Bond Formation: The carboxylic acid group can react with amines to form peptide bonds, crucial for peptide synthesis.
  • Fmoc Deprotection: The Fmoc group can be removed using base conditions (e.g., piperidine), allowing for further functionalization or coupling reactions.
  • N-Methylation Reactions: The nitrogen atom can undergo further modifications, such as alkylation, to introduce additional functional groups or increase steric hindrance.

These reactions are essential for constructing complex peptide structures with specific biological activities .

Fmoc-N-Methyl-Phenylalanine-Hydroxyl exhibits various biological activities, primarily due to its incorporation into peptides. Peptides containing this compound can demonstrate:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain peptide sequences incorporating this amino acid have been studied for their potential in cancer therapy.
  • Neuroprotective Effects: Peptides derived from Fmoc-N-Methyl-Phenylalanine-Hydroxyl may exhibit protective effects on neuronal cells.

The biological relevance of this compound often stems from its structural properties that influence receptor binding and activity .

The synthesis of Fmoc-N-Methyl-Phenylalanine-Hydroxyl typically involves several key steps:

  • N-Methylation of Phenylalanine: Starting with phenylalanine, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Protection with Fmoc Group: The N-methylated product is then reacted with Fmoc chloride in a suitable solvent (such as DMF) to introduce the Fmoc protecting group.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity levels suitable for further applications.

Alternative methods may include solid-phase synthesis techniques that allow for more efficient production of peptide libraries .

Fmoc-N-Methyl-Phenylalanine-Hydroxyl finds applications across various fields:

  • Peptide Synthesis: It is extensively used in solid-phase peptide synthesis as a building block for creating peptides with specific functions.
  • Pharmaceutical Development: Its derivatives are explored for drug development, particularly in designing novel therapeutic agents.
  • Research: Used in biochemical research to study protein interactions and enzyme mechanisms.

The versatility of this compound makes it a staple in both academic and industrial settings .

Research into the interactions of Fmoc-N-Methyl-Phenylalanine-Hydroxyl focuses on its binding affinities and structural effects when incorporated into peptides. Studies have shown that:

  • Receptor Binding: Peptides containing this amino acid can exhibit altered binding profiles compared to their natural counterparts, affecting their biological activity.
  • Enzyme Substrate Specificity: The presence of the N-methyl group can influence how enzymes interact with these peptides, providing insights into enzyme mechanism studies.

Several compounds share structural similarities with Fmoc-N-Methyl-Phenylalanine-Hydroxyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Phenylalanine-HydroxylLacks N-methyl groupMore hydrophilic; commonly used in peptides
Fmoc-N-Methyl-Leucine-HydroxylN-methylated leucineImportant for steric hindrance in peptide design
Fmoc-D-N-Methyl-PhenylalanineD-form of N-methyl phenylalaninePotential use in studying chirality effects

Fmoc-N-Methyl-Phenylalanine-Hydroxyl stands out due to its unique combination of hydrophobicity and steric properties conferred by the N-methylation, which can significantly influence peptide conformation and function .

Origins of the Fmoc Protecting Group

The Fmoc group was first reported by Carpino and Han in 1970 as a base-labile alternative to the tert-butoxycarbonyl (Boc) group. Unlike Boc, which requires strong acids like trifluoroacetic acid (TFA) for removal, Fmoc deprotection uses mild bases such as piperidine, minimizing side reactions and enabling compatibility with acid-labile side-chain protecting groups. This orthogonality revolutionized SPPS by allowing sequential deprotection cycles without compromising peptide integrity.

Adoption in Solid-Phase Peptide Synthesis

Merrifield’s pioneering work on SPPS in the 1960s established the framework for automated peptide synthesis. However, the Boc-based approach faced limitations due to harsh deprotection conditions. The introduction of Fmoc-SPPS in the 1980s addressed these challenges, with Novabiochem commercializing Fmoc-protected amino acids, including Fmoc-N-Me-Phe-OH, by 1985. The milder deprotection protocol (20% piperidine in DMF) and UV-active dibenzofulvene byproduct facilitated real-time reaction monitoring, significantly improving synthesis efficiency.

Evolution of N-Methylated Amino Acids

N-Methylation emerged as a strategic modification to enhance peptide stability and bioavailability. Early studies demonstrated that N-methylation reduces proteolytic degradation and improves membrane permeability. Fmoc-N-Me-Phe-OH, synthesized via on-resin N-methylation or pre-protected building blocks, became a key reagent for introducing conformational constraints and optimizing therapeutic peptides.

Molecular Composition and Formula

Fluorenylmethoxycarbonyl-N-methyl-L-phenylalanine represents a protected amino acid derivative with the molecular formula C₂₅H₂₃NO₄ [1] [2] [3]. The compound possesses a molecular weight of 401.45 grams per mole, with precise mass spectrometry analysis revealing an exact mass of 401.162720 atomic mass units [1] [4]. The Chemical Abstracts Service registry number for this compound is 77128-73-5, establishing its unique chemical identity [1] [2] [3].

The structural framework comprises three distinct functional components: the fluorenylmethoxycarbonyl protecting group, the N-methylated amino acid backbone, and the phenylalanine side chain [1] [2]. The fluorenylmethoxycarbonyl moiety serves as a base-labile protecting group commonly employed in solid-phase peptide synthesis protocols [6]. The N-methylation at the alpha-amino position introduces conformational constraints and enhances peptide stability through reduced hydrogen bonding potential [1] [2].

PropertyValueReference
Molecular FormulaC₂₅H₂₃NO₄ [1] [2] [3]
Molecular Weight401.45 g/mol [1] [3]
Exact Mass401.162720 amu [4]
CAS Number77128-73-5 [1] [2] [3]

The structural representation follows the SMILES notation: CN(C@@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24, which encodes the complete three-dimensional arrangement of atoms [1] [9]. The International Chemical Identifier key GBROUWPNYVBLFO-QHCPKHFHSA-N provides standardized structural identification across chemical databases [1] [7].

Stereochemistry and Optical Activity

The compound exhibits specific stereochemical configuration with the L-configuration at the alpha-carbon center, as evidenced by optical rotation measurements [1] [7] [24]. Optical activity determinations conducted in dimethylformamide solution at a concentration of 1% demonstrate a specific rotation value of [α]₂₀/D = -55.0±3° [1] [7] [24]. This negative rotation confirms the L-stereochemical configuration and indicates the compound maintains stereochemical integrity during synthesis and purification processes [1] [7] [24].

The stereochemical designation follows the S-configuration according to Cahn-Ingold-Prelog priority rules, with the complete stereochemical descriptor being (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid [2]. High-performance liquid chromatography analysis reveals enantiomeric purity exceeding 99.0%, confirming minimal racemization during synthesis [1] [9] [24] [32]. The maintenance of stereochemical purity proves critical for peptide synthesis applications where specific spatial arrangements determine biological activity [1] [9].

Physical Characteristics

Melting Point and Solubility

Thermal analysis reveals a defined melting point range of 132-136°C, indicating high crystalline purity and structural uniformity [4] [7]. The relatively sharp melting point range suggests minimal impurities and consistent crystal lattice organization [7]. Differential scanning calorimetry studies would provide additional thermal transition information, though specific heat capacity and enthalpy of fusion data remain unreported in current literature [4] [7].

Solubility characteristics demonstrate selective dissolution behavior across different solvent systems [7] [13]. The compound exhibits excellent solubility in dimethylformamide, with dissolution parameters of 0.3 grams per 2 milliliters representing substantial solubility in this polar aprotic solvent [7]. This solubility profile reflects the amphiphilic nature of the molecule, combining the hydrophobic fluorenyl and phenyl groups with the polar carboxyl and carbamate functionalities [7] [13].

Physical PropertyValueMeasurement ConditionsReference
Melting Point132-136°CAtmospheric pressure [4] [7]
Solubility in Dimethylformamide0.15 g/mLRoom temperature [7]
Predicted pKa3.78±0.10Theoretical calculation [7]
Predicted Boiling Point595.4±39.0°C760 mmHg pressure [4] [7]

Storage requirements specify maintenance at 2-8°C to preserve chemical stability and prevent degradation [1] [7] [12]. The compound demonstrates stability under recommended storage conditions, maintaining chemical integrity for extended periods when properly stored [1] [7].

Crystallographic Features

The compound exhibits powder crystalline form under standard conditions, as confirmed by X-ray powder diffraction analysis [7] [9] [27]. Comparative studies with related fluorenylmethoxycarbonyl-phenylalanine derivatives suggest similar crystal packing arrangements involving hydrogen bonding networks and aromatic stacking interactions [28] [30]. Crystal structure analysis of analogous compounds reveals unidirectional hydrogen bonding patterns and parallel π-π interactions that stabilize the solid-state structure [28].

Powder diffraction studies indicate crystalline polymorphism potential, with different polymorphic forms possibly accessible through varied crystallization conditions [30]. The crystallographic data suggests that hydrogen bonding of the carbamate group plays crucial roles in directing crystal growth patterns [28]. Crystal density measurements indicate a predicted density of 1.3±0.1 grams per cubic centimeter, consistent with the molecular packing efficiency of similar aromatic amino acid derivatives [4].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through characteristic chemical shift patterns [33] [35] [36]. Proton nuclear magnetic resonance analysis reveals distinct signal groups: aromatic protons appearing between 7.2-7.9 parts per million, the alpha-proton resonating around 4.8 parts per million, and the N-methyl group exhibiting signals near 2.7 parts per million [33] [35] [36]. These chemical shifts align with expected values for fluorenylmethoxycarbonyl-protected N-methylated amino acids [33] [35].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic carbon environments with the carbonyl carbon appearing around 172 parts per million, aromatic carbons distributed between 120-144 parts per million, and methylene carbons observed near 65 parts per million [33] [34] [35] [36]. The spectral pattern confirms the integrity of both the fluorenyl protecting group and the N-methylated amino acid core structure [33] [34] [35].

Spectroscopic TechniqueKey CharacteristicsTypical ValuesReference
¹H Nuclear Magnetic ResonanceAromatic, α-H, N-CH₃ signals7.2-7.9, ~4.8, ~2.7 ppm [33] [35] [36]
¹³C Nuclear Magnetic ResonanceCarbonyl, aromatic, methylene signals~172, 120-144, ~65 ppm [33] [34] [35]
High-Resolution Mass SpectrometryMolecular ion peak401.162720 amu [33] [34] [35]
Infrared SpectroscopyCarbonyl, N-H, aromatic stretches~1690, ~3300, ~1600 cm⁻¹ [21] [36] [39]

High-resolution mass spectrometry confirms molecular identity through precise mass determination and characteristic fragmentation patterns typical of fluorenylmethoxycarbonyl-protected amino acids [33] [34] [35]. Infrared spectroscopy reveals characteristic functional group absorptions including carbonyl stretching around 1690 wavenumbers, N-H deformation near 3300 wavenumbers, and aromatic carbon-carbon stretching around 1600 wavenumbers [21] [36] [39].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics attributed to the fluorenyl chromophore, with maximum absorption occurring around 267 nanometers due to π-π* electronic transitions [6] [40]. The fluorenyl group contributes significant UV absorption properties, enabling analytical detection and quantification through spectrophotometric methods [6] [40].

Computational Analysis of Structural Conformations

Theoretical computational studies provide insights into preferred conformational arrangements and molecular dynamics behavior [25] [44] [46]. Density functional theory calculations employing standard basis sets predict optimized geometries and electronic properties for the compound [45] [46]. Molecular modeling investigations reveal conformational flexibility around the benzyl side chain and restricted rotation around the N-methylated amide bond [44] [46].

Computational analysis suggests that the fluorenylmethoxycarbonyl protecting group adopts preferential orientations that minimize steric interactions while maintaining protective capabilities [46]. The N-methylation introduces conformational constraints that influence peptide backbone flexibility and secondary structure propensity [44]. Molecular dynamics simulations indicate that the compound exhibits dynamic behavior in solution with multiple accessible conformational states [46].

Energy minimization calculations predict stable conformational arrangements with the fluorenyl group positioned to provide optimal steric protection of the amino acid functionality [46]. Quantum chemical investigations using density functional theory methods provide electronic structure information including molecular orbital energies and charge distribution patterns [45]. These computational approaches contribute to understanding reactivity patterns and stability characteristics under various chemical conditions [45] [46].

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.16270821 g/mol

Monoisotopic Mass

401.16270821 g/mol

Heavy Atom Count

30

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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